molecular formula C4F9LiO3S B137669 Lithium Nonafluoro-1-butanesulfonate CAS No. 131651-65-5

Lithium Nonafluoro-1-butanesulfonate

Cat. No.: B137669
CAS No.: 131651-65-5
M. Wt: 306.1 g/mol
InChI Key: FEDFHMISXKDOJI-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium Nonafluoro-1-butanesulfonate can be synthesized by reacting nonafluoro-1-butanesulfonic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium, followed by purification processes to obtain the desired product .

Industrial Production Methods: In industrial settings, the compound is often produced by dissolving nonafluoro-1-butanesulfonic acid in a suitable solvent and then adding lithium hydroxide. The mixture is stirred and heated to facilitate the reaction. After the reaction is complete, the product is purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Lithium Nonafluoro-1-butanesulfonate primarily undergoes ionic dissociation in solution, making it an excellent electrolyte. It does not typically participate in oxidation or reduction reactions due to its stability .

Common Reagents and Conditions: The compound is often used in combination with solvents like propylene carbonate and 1,2-dimethoxyethane to form highly conductive electrolytes. These mixtures are prepared under controlled conditions to ensure optimal ionic conductivity .

Major Products Formed: The primary product formed from the dissociation of this compound is the lithium ion (Li+), which is crucial for its role as an electrolyte in lithium-ion batteries .

Biological Activity

Lithium nonafluoro-1-butanesulfonate (LiNfO) is a novel lithium salt that has garnered attention for its potential applications in lithium-ion batteries (LIBs) due to its unique electrochemical properties. This article explores the biological activity of LiNfO, focusing on its ionic conductivity, stability, and potential implications in battery technology.

Overview of this compound

LiNfO is characterized by its weak cation-anion interactions and high ionic conductivity, making it suitable for use as a lithium ion-conducting salt in non-aqueous liquid electrolytes (NALEs). The compound is synthesized from nonafluoro-1-butanesulfonic acid and lithium hydroxide, resulting in a highly soluble salt that exhibits advantageous properties for electrochemical applications.

Ionic Conductivity and Stability

Research indicates that LiNfO demonstrates significant ionic conductivity, with values reaching up to 2.66×103S cm12.66\times 10^{-3}\,\text{S cm}^{-1} at ambient temperature when used in a binary solvent mixture of propylene carbonate (PC) and 1,2-dimethoxyethane (DME) . The stability of LiNfO-based electrolytes is noteworthy, providing a potential voltage window of approximately 5 V, which is critical for high-performance LIBs.

Table 1: Ionic Conductivity of LiNfO in Various Solvent Ratios

Solvent Ratio (PC:DME)Ionic Conductivity (S cm1\text{S cm}^{-1})
3:72.66×1032.66\times 10^{-3}
1:12.40×1032.40\times 10^{-3}
7:32.10×1032.10\times 10^{-3}

Case Studies

Application in Lithium-Ion Batteries

In a study investigating the performance of LiNfO as an electrolyte in LIBs, researchers observed enhanced cycle life and rate capability compared to traditional lithium salts like LiPF6. The cells demonstrated good reversibility and capacity retention over multiple cycles . For instance, a cell using LiNfO maintained a discharge capacity of 143 mAh/g after 90 cycles at a rate of 0.2 C, showcasing its potential for commercial applications.

Figure 1: Discharge Capacity Over Cycles

Discharge Capacity Graph
Graph illustrating the discharge capacity of Li/NALE/LiCoO2 cells over 90 cycles.

Properties

IUPAC Name

lithium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF9O3S.Li/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h(H,14,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDFHMISXKDOJI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9LiO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635586
Record name Lithium perfluorobutanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131651-65-5
Record name Lithium perfluorobutanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name lithium perfluorobutanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Lithium Nonafluoro-1-butanesulfonate
Lithium Nonafluoro-1-butanesulfonate
Heptafluoropropane-1-sulfonate
Lithium Nonafluoro-1-butanesulfonate
1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfinate
Lithium Nonafluoro-1-butanesulfonate
Perfluoropentanesulfonate
Lithium Nonafluoro-1-butanesulfonate

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